2'-Deoxy-5-hydroxyuridine triphosphate
Description
2'-Deoxy-5-hydroxyuridine triphosphate (d5HUTP) is a modified deoxyribonucleotide analog characterized by a hydroxyl group at the C5 position of the uracil base. Synthetically, d5HUTP can be prepared via phosphoramidite chemistry or enzymatic phosphorylation, with protocols emphasizing protection of the hydroxyl group during triphosphate synthesis to prevent side reactions .
Properties
Molecular Formula |
C9H15N2O15P3 |
|---|---|
Molecular Weight |
484.14 g/mol |
IUPAC Name |
[3-hydroxy-5-(5-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-4-1-7(11-2-5(13)8(14)10-9(11)15)24-6(4)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,4,6-7,12-13H,1,3H2,(H,19,20)(H,21,22)(H,10,14,15)(H2,16,17,18) |
InChI Key |
RLYLTZXYBNQTOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2'-Deoxyuridine Monophosphate (dUMP)
The synthesis of 5-hydroxyuridine derivatives begins with the bromination of dUMP. In a protocol adapted from Ide et al., dUMP is treated with bromine (Br₂) in an aqueous medium, leading to the formation of 5-bromo-2'-deoxyuridine monophosphate (5-Br-dUMP). Subsequent hydrolysis with pyridine replaces the bromine atom with a hydroxyl group, yielding 2'-deoxy-5-hydroxyuridine monophosphate (5-OH-dUMP). This two-step process achieves a 50–55% yield of 5-OH-dUMP alongside 20–25% residual 5-Br-dUMP, which is removed via ion-exchange chromatography.
Table 1: Reaction Conditions for Bromination and Hydroxylation of dUMP
| Step | Reagents/Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Bromination | Br₂ in H₂O, 25°C, 2 hr | 70–80 | 5-Br-dUMP |
| Hydrolysis | Pyridine, 50°C, 1 hr | 50–55 | Unreacted 5-Br-dUMP |
Purification of 5-OH-dUMP
The crude product is purified using DEAE-Sephadex A-25 column chromatography with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (0–0.8 M, pH 7.8). TEAB is removed via ethanol evaporation, and further purification is performed via fast protein liquid chromatography (FPLC) on a Mono Q column with a NaCl/Tris-HCl gradient.
Enzymatic Phosphorylation to Triphosphate Form
Conversion of 5-OH-dUMP to 5-OH-dUTP
The monophosphate derivative (5-OH-dUMP) is enzymatically phosphorylated to the triphosphate form using pyruvate kinase and phosphoenolpyruvate (PEP) as a phosphate donor. This method, adapted from the synthesis of 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP), involves incubating 5-OH-dUMP with PEP and pyruvate kinase in Tris-HCl buffer (pH 7.5) at 37°C for 4–6 hours. The reaction achieves a 40–50% conversion rate to 5-OH-dUTP, as confirmed by FPLC analysis.
Table 2: Enzymatic Phosphorylation Protocol
| Component | Concentration/Amount | Role |
|---|---|---|
| 5-OH-dUMP | 10 mM | Substrate |
| PEP | 20 mM | Phosphate donor |
| Pyruvate kinase | 50 U/mL | Catalyst |
| MgCl₂ | 10 mM | Cofactor |
Purification of 5-OH-dUTP
The triphosphate product is desalted using a C-18 reverse-phase column and eluted with water. Final purification is achieved via FPLC on a Mono Q column with a NaCl/Tris-HCl gradient, yielding 50–60% pure 5-OH-dUTP.
Purification Strategies for 5-OH-dUTP
Ion-Exchange Chromatography
DEAE-Sephadex A-25 columns separate nucleotides based on charge, effectively resolving 5-OH-dUTP from unreacted intermediates. Elution with a TEAB gradient (0–0.8 M) ensures high recovery of the triphosphate.
Fast Protein Liquid Chromatography (FPLC)
FPLC on a Mono Q column (GE Healthcare) with a NaCl/Tris-HCl gradient (0–0.9 M NaCl over 72 minutes) achieves >95% purity. The elution profile is monitored at 290 nm, the λₘₐₓ for 5-hydroxyuracil derivatives.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-hydroxyuridine triphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can convert it back to its deoxyuridine form.
Substitution: The hydroxyl group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives of the compound.
Reduction: 2’-Deoxyuridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Role in Nucleotide Synthesis
2'-Deoxy-5-hydroxyuridine triphosphate is utilized as a substrate in DNA synthesis. Its incorporation into DNA can facilitate the study of replication processes and the effects of oxidative stress on nucleic acids. The presence of the hydroxyl group at the 5-position allows for unique interactions during polymerization, potentially influencing the fidelity of DNA synthesis.
Applications in Gene Editing
The compound can be used in gene editing technologies, such as CRISPR/Cas9 systems, where modified nucleotides are incorporated to enhance specificity and reduce off-target effects. The use of d5hU-TP may improve the efficiency of homology-directed repair mechanisms by providing a more stable substrate for DNA polymerases.
Case Study: Incorporation into Synthetic DNA
In a study published by Jena Bioscience, d5hU-TP was shown to be effective in synthesizing modified oligonucleotides that resist degradation by nucleases, enhancing their stability for therapeutic applications . This property is particularly valuable in developing antisense oligonucleotides and siRNA for gene silencing.
Investigation of Oxidative Damage
Research indicates that d5hU-TP can serve as a model compound for studying oxidative damage to nucleic acids. The incorporation of this nucleotide into DNA allows researchers to investigate how oxidative modifications affect replication and transcription processes.
Case Study: Oxidatively Modified DNA Lesions
A study highlighted in Cancer Epidemiology, Biomarkers & Prevention explored the implications of oxidatively modified DNA lesions, including those involving 2'-deoxy-5-hydroxyuridine triphosphate. The findings suggested that such modifications could play a role in the pathogenesis of various diseases, including cancer . This underscores the importance of understanding how d5hU-TP behaves within biological systems.
Antiviral Research
The unique structural properties of 2'-deoxy-5-hydroxyuridine triphosphate make it a candidate for antiviral drug development. Its ability to interfere with viral replication mechanisms presents opportunities for therapeutic interventions against viral infections.
Case Study: Modified Nucleosides in Therapy
A patent filed discusses modified nucleosides, including d5hU-TP, which exhibit reduced innate immune responses when introduced into cells . This characteristic could enhance the efficacy of therapeutic nucleic acids by minimizing adverse immune reactions.
Data Tables
| Nucleotide | Modification Type | Application Area |
|---|---|---|
| 2'-Deoxy-5-hydroxyuridine triphosphate | Hydroxyl group at C5 | Gene editing, antiviral therapy |
| 5-Hydroxymethylcytidine triphosphate | Hydroxymethyl group at C5 | Epigenetic studies |
| 2'-Deoxycytidine triphosphate | None | Standard DNA synthesis |
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-hydroxyuridine triphosphate involves its incorporation into DNA during replication. The compound prevents the incorporation of uracil into the newly synthesized strand, leading to strand breaks and inhibition of DNA synthesis. This action makes it effective as a chemotherapeutic agent .
Comparison with Similar Compounds
5-Fluoro-2′-deoxyuridine Triphosphate (5-FdUTP)
- Structure : Substitution of the C5 hydrogen with fluorine instead of hydroxyl.
- Enzymatic Incorporation :
- DNA polymerases α and β incorporate 5-FdUTP in place of thymidine triphosphate (dTTP), with apparent Km values of 4.3 µM (polymerase α) and 15.4 µM (polymerase β), comparable to natural dTTP .
- Impact on DNA : Fluorine’s electronegativity disrupts base stacking, leading to DNA strand breaks and cytotoxicity .
2',2'-Difluorodeoxycytidine Triphosphate (dFdCTP)
- Structure : Difluoro modification at the 2' ribose position with cytosine as the base.
- Pharmacokinetics :
- Cellular accumulation of dFdCTP is 20-fold higher than ara-CTP (cytarabine triphosphate) due to enhanced membrane permeability and slower elimination (t1/2 = 3.9–16 h vs. 0.7 h for ara-CTP) .
- Mechanism : Competes with dCTP for incorporation into DNA, with Ki values of 11.2 µM (polymerase α) and 14.4 µM (polymerase ε), causing replication arrest after one additional nucleotide extension .
5-Azido-2'-deoxyuridine Triphosphate (5-N3dUTP)
- Structure : C5 azido group enables photoaffinity labeling.
- Applications : Used to crosslink DNA-protein complexes in replication studies; exhibits minimal polymerase inhibition during incorporation .
Enzymatic Incorporation Efficiency
| Compound | Polymerase | Km (µM) | Ki (µM) | Incorporation Site |
|---|---|---|---|---|
| d5HUTP | N/A | N/A | N/A | Under investigation |
| 5-FdUTP | α | 4.3 | N/A | dTTP site |
| 5-FdUTP | β | 15.4 | N/A | dTTP site |
| dFdCTP | α | N/A | 11.2 | dCTP site |
| dFdCTP | ε | N/A | 14.4 | dCTP site |
Pharmacological and Metabolic Profiles
- dFdCTP :
- 5-FdUTP : Rapidly metabolized to fluorouracil, contributing to both antineoplastic activity and systemic toxicity .
Stability and Reactivity
Q & A
Q. How is DHUTP synthesized for experimental use, and what are the critical reaction conditions?
DHUTP is synthesized via phosphorylation of modified uridine derivatives. Key steps include:
- Phosphorylating agents : Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under anhydrous conditions.
- Solvents : Pyridine or dimethylformamide (DMF) to stabilize intermediates.
- Purification : Chromatography (e.g., ion-exchange or HPLC) to isolate the triphosphate form .
Q. What analytical methods are used to validate DHUTP purity and structural integrity?
- LC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., mono- or diphosphate derivatives) .
- NMR spectroscopy : Confirms stereochemistry and absence of unwanted modifications (e.g., oxidation at the 5-hydroxy group) .
- Enzymatic assays : Incorporation into DNA templates by polymerases to verify functional activity .
Q. What safety precautions are necessary for handling DHUTP in laboratory settings?
- PPE : Chemical-impermeable gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water contamination .
- Note : Limited toxicological data require assuming high hazard potential .
Advanced Research Questions
Q. How does DHUTTP incorporation influence DNA polymerase fidelity and processivity in vitro?
- Mechanism : The 5-hydroxy group may sterically hinder polymerase active sites, reducing incorporation rates compared to unmodified dNTPs.
- Single-molecule studies : Real-time kinetics (e.g., optical tweezers or fluorescence assays) reveal pauses or misincorporation events .
- Comparative data : DHUTP shows lower incorporation efficiency than 2'-deoxyuridine triphosphate (dUTP) in E. coli Pol I .
Q. What strategies resolve contradictions in DHUTP stability reported across studies?
- Contradiction : Some reports note hydrolysis under acidic conditions, while others highlight stability in neutral buffers.
- Methodological adjustments :
- Use buffered solutions (pH 7–8) with chelators (e.g., EDTA) to inhibit metal-catalyzed degradation.
- Store aliquots at -80°C to prevent freeze-thaw cycles .
Q. How is DHUTP utilized in studying oxidative DNA damage and repair mechanisms?
- Lesion mimic : DHUTP mimics 5-hydroxyuracil, a product of cytosine oxidation.
- Repair assays : Incorporate DHUTP into oligonucleotides to study base excision repair (BER) enzyme activity (e.g., hOGG1 or NEIL1 glycosylases).
- Antibody development : Polyclonal antibodies against DHUTP-containing DNA detect oxidative lesions in vitro .
Q. What role does DHUTP play in structural studies of DNA-protein interactions?
- Crystallography : DHUTP-containing DNA templates help resolve polymerase active-site conformations during error-prone synthesis.
- Electron microscopy : Visualizes stalled replication complexes in DNA repair studies .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
